molecular formula C11H17N3O2 B5588530 N-(5-methyl-3-isoxazolyl)-2-(1-piperidinyl)acetamide

N-(5-methyl-3-isoxazolyl)-2-(1-piperidinyl)acetamide

Cat. No. B5588530
M. Wt: 223.27 g/mol
InChI Key: BJYSKMKQZDVVIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds with similar structures often involves reactions like nucleophilic substitution and cyclization. For instance, Ismailova et al. (2014) described the synthesis of a related compound involving the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine (Ismailova et al., 2014).

Molecular Structure Analysis

  • Structural analysis often reveals details like molecular planes and bonding interactions. For example, in the compound synthesized by Ismailova et al., the planes of the acetamide and 1,3,4-thiadiazole units were twisted (Ismailova et al., 2014).

Chemical Reactions and Properties

  • Similar compounds can participate in reactions like oxidation, as seen in the study of an anticonvulsant N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide by Adolphe-Pierre et al. (1998), which involved the oxidation of the arylmethyl group (Adolphe-Pierre et al., 1998).

Physical Properties Analysis

  • While specific details on physical properties were not available in the papers, such compounds typically have defined melting points, solubility, and crystal structures.

Chemical Properties Analysis

  • Chemical properties like reactivity, stability, and interaction with other molecules can be inferred based on related compounds. For instance, the stability of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine was demonstrated by Moormann et al. (2004) (Moormann et al., 2004).

Scientific Research Applications

Synthesis and Biological Activities

  • A study focused on the synthesis and anti-tumor activities of novel isoxazole compounds, highlighting the preparation of key intermediates and their potential in exhibiting better anti-tumor activities (Qi Hao-fei, 2011).
  • Research on chloroacetonitrile's utility in constructing novel pyrazole and thiazole derivatives describes the preparation of 2-(-Piperidin-1-yl) acetamide and its reactions to afford new compounds, though attempts to prepare novel isoxazole derivatives encountered challenges (Ali Khalil et al., 2017).
  • The biological evaluation of antimicrobial nano-materials presented N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, showing significant antimicrobial activities against pathogenic bacteria and Candida species (B. Mokhtari, K. Pourabdollah, 2013).
  • Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus explored antibacterial potentials, revealing compounds with moderate inhibitors against various bacterial strains (Kashif Iqbal et al., 2017).

Chemical and Pharmacological Evaluations

  • A discovery of clinical candidate K-604, an aqueous-soluble ACAT-1 inhibitor, showcases the design and pharmacological effects of acetamide compounds, indicating potential therapeutic applications in diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
  • Synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate discusses the antibacterial and anti-enzymatic potential of synthesized compounds, highlighting their moderate activity against gram-negative bacterial strains (K. Nafeesa et al., 2017).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-9-7-10(13-16-9)12-11(15)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYSKMKQZDVVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(piperidin-1-yl)acetamide

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